Role as Key Intermediate in Darolutamide Synthesis vs. Other Pyrazole Carboxylates
5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester is explicitly identified as a key intermediate for the synthesis of darolutamide, a blockbuster drug candidate . In contrast, close structural analogs such as methyl 5-acetyl-1H-pyrazole-3-carboxylate or 5-acetyl-1H-pyrazole-3-carboxylic acid are not reported as direct intermediates in this established synthetic route . The ethyl ester is uniquely positioned in the synthetic pathway, undergoing alkaline hydrolysis to yield 5-acetyl-1H-pyrazole-3-carboxylic acid, which is then coupled to form the final API .
| Evidence Dimension | Utility as a key intermediate in a specific, commercially relevant drug synthesis |
|---|---|
| Target Compound Data | Key synthon for darolutamide synthesis; alkaline hydrolysis leads to 5-acetyl-1H-pyrazole-3-carboxylic acid used in the API coupling step |
| Comparator Or Baseline | Methyl 5-acetyl-1H-pyrazole-3-carboxylate (CAS not specified), 5-acetyl-1H-pyrazole-3-carboxylic acid (CAS 1297537-45-1) |
| Quantified Difference | The target compound is a documented and optimized intermediate in the darolutamide route; comparators are not reported in this context. |
| Conditions | Multi-step organic synthesis of darolutamide as described in patent and academic literature |
Why This Matters
For procurement in pharmaceutical R&D and manufacturing, the compound's established role in a high-value drug synthesis ensures supply chain relevance and process validation.
